molecular formula C12H20ClN3O4S B2797455 N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide CAS No. 1465356-40-4

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide

Cat. No. B2797455
CAS RN: 1465356-40-4
M. Wt: 337.82
InChI Key: OEXFJAUGQOXJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide, also known as NAPS, is a sulfonamide derivative that has been widely studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it useful for a variety of purposes, including as a tool for studying the biochemical and physiological effects of certain processes in the body.

Scientific Research Applications

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. Studies have shown that these compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes; caspase 3, caspase 8, and caspase 9. Activation of these apoptotic genes is mediated by the activation of p38 and may be crucial for developing new anti-cancer strategies (Cumaoğlu et al., 2015).

Electrochemical Synthesis

An innovative approach has been developed for the synthesis of sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols using a paired electrochemical method. This method is environmentally friendly, does not require toxic solvents or catalysts, and can be applied to a wide range of nitroarenes, showcasing the versatility of sulfonamide derivatives in chemical synthesis (Mokhtari et al., 2018).

Antibodies for Sulfonamide Antibiotics

Research has generated broad specificity antibodies for sulfonamide antibiotics, leading to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This demonstrates the utility of sulfonamide derivatives in environmental monitoring and food safety (Adrián et al., 2009).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential as antibacterial agents. These compounds have shown good to moderate activities and binding affinity towards DNA Gyrase-A, a crucial enzyme for bacterial DNA replication (Kumar et al., 2020).

Inhibition of Carbonic Anhydrase

Sulfonamide derivatives have been synthesized and characterized for their ability to inhibit human carbonic anhydrases, an enzyme involved in many physiological processes. This research highlights the potential of sulfonamide derivatives in developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

properties

IUPAC Name

N-[3-(aminomethyl)pentan-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGGTKVLIPSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.